molecular formula C11H16N2O4S B194209 Thienamycin CAS No. 59995-64-1

Thienamycin

Cat. No.: B194209
CAS No.: 59995-64-1
M. Wt: 272.32 g/mol
InChI Key: WKDDRNSBRWANNC-ATRFCDNQSA-N
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Description

Thienamycin is a naturally occurring antibiotic discovered in 1976 from the bacterium Streptomyces cattleya. It is one of the most potent antibiotics known, exhibiting excellent activity against both Gram-positive and Gram-negative bacteria. This compound is notable for its resistance to bacterial β-lactamase enzymes, which typically render many antibiotics ineffective .

Mechanism of Action

Target of Action

Thienamycin, also known as thienpenem, is a potent naturally produced antibiotic . It primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics .

Mode of Action

This compound employs a similar mode of action as penicillins by disrupting the cell wall synthesis (peptidoglycan biosynthesis) of various Gram-positive and Gram-negative bacteria . Although this compound binds to all of the PBPs in Escherichia coli, it preferentially binds to PBP-1 and PBP-2 , which are both associated with the elongation of the cell wall .

Biochemical Pathways

This compound disrupts the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By binding to PBPs, this compound inhibits the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell death .

Pharmacokinetics

This compound itself is chemically unstable . Therefore, it is often used in the form of its more stable derivative, imipenem . Imipenem is normally administered with cilastatin, an inhibitor of the renal dehydropeptidase, to prevent its degradation in the kidneys . This combination increases the urinary recovery and bioavailability of the antibiotic .

Result of Action

The primary result of this compound’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis and death . It has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. This compound is a zwitterion at pH 7 , which means it carries both a positive and a negative charge. This property can affect its solubility and therefore its distribution and efficacy in different environments within the body .

Biochemical Analysis

Biochemical Properties

Thienamycin plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) in bacteria. This compound binds to PBPs, which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to PBPs, this compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This compound influences cell function by inhibiting the activity of penicillin-binding proteins, which are involved in cell wall elongation and maintenance. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the death of the bacterial cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to penicillin-binding proteins in bacterial cells. This compound forms a covalent bond with the active site serine residue of PBPs, inhibiting their transpeptidase activity. This inhibition prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity of the bacterial cell wall. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its chemical instability, which can lead to degradation over time. This instability can affect its long-term efficacy in in vitro and in vivo studies. When freshly prepared, this compound exhibits potent antibacterial activity and effectively inhibits bacterial cell wall synthesis. Long-term studies have shown that this compound can cause sustained inhibition of bacterial growth and cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth and reduces infection. At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use. Studies in animal models have shown that this compound can achieve therapeutic efficacy at doses that minimize toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. In Streptomyces cattleya, this compound biosynthesis involves the incorporation of coenzyme A and the stepwise truncation of CoA to cysteamine. This process is mediated by enzymes such as ThnR, ThnH, and ThnT. This compound also interacts with metabolic pathways related to its degradation, where it can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across bacterial cell membranes and reach its target sites, such as penicillin-binding proteins. This compound’s distribution within tissues is influenced by its chemical properties, including its zwitterionic nature at physiological pH. This property allows this compound to penetrate bacterial cells and exert its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins. This compound’s activity is directed towards the cell wall synthesis machinery, and its localization is crucial for its antibacterial action. The targeting of this compound to the bacterial cell wall is facilitated by its ability to bind to PBPs and inhibit their activity, leading to the disruption of cell wall synthesis and bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thienamycin involves several steps, starting from ethyl (E)-crotonate and a cyclic five-membered nitrone derived from 2-deoxy-D-ribose. The process includes 1,3-dipolar cycloaddition, cleavage of the N-O bond in the adduct, and intramolecular acylation to form a bicyclic carbapenam skeleton . Subsequent transformations of the five-membered ring substituents provide the final compound.

Industrial Production Methods: Industrial production of this compound is challenging due to its chemical instability. advancements in synthetic methods have allowed for more efficient production. The use of catalysts, such as Fischer-carbene complexes, has simplified the synthesis process, enabling higher yields and reduced toxicity .

Chemical Reactions Analysis

Types of Reactions: Thienamycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the β-lactam ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thienamycin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thienamycin belongs to the carbapenem class of antibiotics, which are structurally similar to penicillins but differ in having a carbon atom instead of sulfur in the five-membered ring. Similar compounds include:

This compound is unique due to its natural origin and exceptional resistance to β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria.

Properties

IUPAC Name

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDRNSBRWANNC-ATRFCDNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975412
Record name (+)-Thienamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59995-64-1, 65750-57-4
Record name (+)-Thienamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59995-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thienamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thienamycin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Thienamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIENAMYCIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIENAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW5I5964P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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